N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Analytical Chemistry Mass Spectrometry Isotopic Labeling

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS 1794754-41-8) is a stable isotopically labeled nitrosamine compound belonging to the class of symmetrical secondary nitrosamines. It is the deuterated analog of N-Nitroso-N,N-di-(7-methyloctyl)amine (CAS 643014-99-7), wherein four specific hydrogen atoms on the 7-methyloctyl chains are replaced with deuterium (d4), resulting in a molecular formula of C18H34D4N2O and a molecular weight of 302.53 g/mol.

Molecular Formula C18H38N2O
Molecular Weight 302.539
CAS No. 1794754-41-8
Cat. No. B587875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N,N-di-(7-methyloctyl)amine-d4
CAS1794754-41-8
SynonymsN-Isononyl-N-nitrosoisononanamine-d4;  N-Nitrosodiisononylamine-d4; 
Molecular FormulaC18H38N2O
Molecular Weight302.539
Structural Identifiers
SMILESCC(C)CCCCCCN(CCCCCCC(C)C)N=O
InChIInChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2
InChIKeyXAYFTZOFOLGWAE-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS 1794754-41-8): A Deuterated Nitrosamine Reference Standard for Analytical Quantification


N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS 1794754-41-8) is a stable isotopically labeled nitrosamine compound belonging to the class of symmetrical secondary nitrosamines [1]. It is the deuterated analog of N-Nitroso-N,N-di-(7-methyloctyl)amine (CAS 643014-99-7), wherein four specific hydrogen atoms on the 7-methyloctyl chains are replaced with deuterium (d4), resulting in a molecular formula of C18H34D4N2O and a molecular weight of 302.53 g/mol [2]. This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of the non-deuterated N-Nitroso-N,N-di-(7-methyloctyl)amine in pharmaceutical, environmental, and biological matrices [3].

The Critical Analytical Distinction: Why Unlabeled N-Nitroso-N,N-di-(7-methyloctyl)amine Cannot Substitute for Its Deuterated d4 Analog in Quantitative LC-MS/MS Workflows


In quantitative mass spectrometry, the use of an appropriate internal standard is paramount for accurate and precise analyte quantification [1]. While N-Nitroso-N,N-di-(7-methyloctyl)amine (CAS 643014-99-7) and its deuterated d4 analog (CAS 1794754-41-8) share identical chemical structures, their physical properties differ in a manner that is essential for analytical differentiation. Specifically, the replacement of four hydrogen atoms with deuterium increases the molecular mass by approximately 4 Da (from 298.51 to 302.53 g/mol), creating a distinct mass difference that is readily resolved by mass spectrometers [2]. This allows the deuterated compound to co-elute with the non-deuterated analyte during chromatographic separation, effectively mimicking its behavior and correcting for matrix effects, ionization suppression, and instrument variability [1]. Substituting the unlabeled compound as an internal standard would result in an identical mass, rendering it indistinguishable from the target analyte and precluding any accurate quantification [3]. Therefore, procurement of the specific deuterated compound is an absolute requirement for any validated LC-MS/MS method designed to measure N-Nitroso-N,N-di-(7-methyloctyl)amine.

Quantitative Differentiation of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS 1794754-41-8) vs. Unlabeled Analog (CAS 643014-99-7)


Isotopic Labeling and Molecular Weight Differentiation: A Quantitative Foundation for Mass Spectrometric Selectivity

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS 1794754-41-8) is specifically deuterated at four positions, resulting in a molecular weight of 302.53 g/mol, which is a +4.02 Da increase compared to its unlabeled analog, N-Nitroso-N,N-di-(7-methyloctyl)amine (CAS 643014-99-7), which has a molecular weight of 298.51 g/mol [1]. This mass difference is sufficient for complete chromatographic co-elution while allowing for distinct mass spectrometric resolution, a fundamental requirement for an ideal internal standard [2].

Analytical Chemistry Mass Spectrometry Isotopic Labeling

Chromatographic and Ionization Behavior Equivalence: Ensuring Accurate Quantification in Complex Matrices

Due to its identical chemical structure and near-identical physicochemical properties, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is expected to exhibit a relative retention time (RRT) of 1.00 compared to the unlabeled analyte under standard reversed-phase LC conditions [1][2]. This co-elution ensures that the internal standard experiences the same matrix effects and ionization conditions as the target analyte, providing robust correction for signal suppression or enhancement [3].

LC-MS/MS Method Validation Matrix Effect

Regulatory Acceptance and Method Validation: A Mandate for Deuterated Internal Standards in Nitrosamine Analysis

The FDA's guidance on the control of nitrosamine impurities in human drugs strongly recommends, and in practice mandates, the use of stable isotopically labeled internal standards for the accurate quantification of nitrosamine impurities at trace levels (e.g., parts-per-billion, ppb) [1]. Regulatory submissions (ANDAs, NDAs) for nitrosamine methods without a deuterated internal standard are often considered deficient due to the high risk of matrix interference and inaccurate quantification [2].

Regulatory Compliance Nitrosamine Impurities FDA Guidance

Primary Applications of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS 1794754-41-8) as a Deuterated Internal Standard


Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine in Pharmaceutical Drug Substances and Products

This deuterated compound is indispensable as an internal standard in validated LC-MS/MS methods for the trace-level quantification of the non-deuterated N-Nitroso-N,N-di-(7-methyloctyl)amine impurity in Active Pharmaceutical Ingredients (APIs) and finished drug products. It corrects for matrix effects, ensuring accurate and precise measurement of this potential nitrosamine impurity at levels required by global health authorities (e.g., < 26.5 ng/day acceptable intake limit) [1][2].

Environmental and Food Safety Monitoring of N-Nitroso-N,N-di-(7-methyloctyl)amine

In environmental and food safety laboratories, this deuterated standard is used to develop and validate sensitive GC-MS or LC-MS/MS methods for detecting and quantifying N-Nitroso-N,N-di-(7-methyloctyl)amine in complex matrices such as water, soil, and food products [3]. Its use as an internal standard compensates for sample preparation losses and instrument drift, enabling robust and defensible data for risk assessment and regulatory reporting [4].

Method Development and Validation for Nitrosamine Analysis in Accordance with USP, EP, and JP Standards

Analytical chemistry laboratories rely on this compound as a critical reference material for developing and validating analytical procedures that meet stringent pharmacopoeial standards (e.g., USP, EP, JP) [2]. The deuterated standard is essential for establishing key validation parameters such as accuracy, precision, linearity, and limit of quantitation (LOQ) for nitrosamine impurity assays [1].

Support of Nitrosamine Risk Assessments and Regulatory Submissions

For pharmaceutical manufacturers, the ability to accurately quantify N-Nitroso-N,N-di-(7-methyloctyl)amine using this deuterated internal standard is fundamental for conducting nitrosamine risk assessments and preparing analytical data sections for ANDA and NDA submissions. The use of a validated, isotopically labeled internal standard is considered a best practice and is often expected by regulators to demonstrate control over this class of impurities [1][2].

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